Cas no 1496046-66-2 (3-(Bromomethyl)-1-methoxyhexane)

3-(Bromomethyl)-1-methoxyhexane 化学的及び物理的性質
名前と識別子
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- 3-(bromomethyl)-1-methoxyhexane
- Hexane, 3-(bromomethyl)-1-methoxy-
- 3-(Bromomethyl)-1-methoxyhexane
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- インチ: 1S/C8H17BrO/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3
- InChIKey: GOFLBEJVLKDGMG-UHFFFAOYSA-N
- ほほえんだ: BrCC(CCOC)CCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 66.3
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(Bromomethyl)-1-methoxyhexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676467-0.5g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 0.5g |
$713.0 | 2023-03-11 | ||
Enamine | EN300-676467-10.0g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 10.0g |
$3191.0 | 2023-03-11 | ||
Enamine | EN300-676467-0.05g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 0.05g |
$624.0 | 2023-03-11 | ||
Enamine | EN300-676467-2.5g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 2.5g |
$1454.0 | 2023-03-11 | ||
Enamine | EN300-676467-1.0g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-676467-0.25g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 0.25g |
$683.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038256-1g |
3-(Bromomethyl)-1-methoxyhexane |
1496046-66-2 | 95% | 1g |
¥3717.0 | 2023-04-01 | |
Enamine | EN300-676467-0.1g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 0.1g |
$653.0 | 2023-03-11 | ||
Enamine | EN300-676467-5.0g |
3-(bromomethyl)-1-methoxyhexane |
1496046-66-2 | 5.0g |
$2152.0 | 2023-03-11 |
3-(Bromomethyl)-1-methoxyhexane 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
3-(Bromomethyl)-1-methoxyhexaneに関する追加情報
Professional Introduction to 3-(Bromomethyl)-1-methoxyhexane (CAS No. 1496046-66-2)
3-(Bromomethyl)-1-methoxyhexane, with the chemical formula C₈H₁₇BrO, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its unique structural features, characterized by the presence of both a bromomethyl group and a methoxy substituent, make it a versatile intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry.
The molecular structure of 3-(Bromomethyl)-1-methoxyhexane consists of an eight-carbon chain with a bromomethyl group attached to the third carbon and a methoxy group on the first carbon. This configuration imparts reactivity that is highly valuable in synthetic chemistry. The bromomethyl group, being electron-deficient, readily participates in nucleophilic substitution reactions, while the methoxy group can influence electronic properties and interactions with biological targets.
In recent years, the demand for specialized intermediates like 3-(Bromomethyl)-1-methoxyhexane has surged due to advancements in drug discovery methodologies. The compound's ability to serve as a precursor for more complex molecules has made it indispensable in the synthesis of pharmaceuticals targeting neurological disorders, inflammatory diseases, and cancer. Its role in constructing heterocyclic frameworks and functionalized alcohols has been particularly noteworthy.
The synthesis of 3-(Bromomethyl)-1-methoxyhexane typically involves the bromination of 1-methoxyhexane using brominating agents such as N-bromosuccinimide (NBS). This reaction is often carried out under controlled conditions to ensure high yield and purity. The methoxy group in the molecule not only enhances its reactivity but also contributes to its solubility in polar organic solvents, facilitating its use in various synthetic protocols.
One of the most compelling applications of 3-(Bromomethyl)-1-methoxyhexane is in the development of novel therapeutic agents. Researchers have leveraged its reactivity to introduce diverse functional groups into molecular architectures, leading to compounds with enhanced binding affinity and selectivity. For instance, recent studies have demonstrated its utility in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, which are critical targets in modern drug design.
The compound's significance extends beyond small molecule drug development. It has also been explored as a building block for polymer chemistry and material science applications. The ability to incorporate bromomethyl and methoxy functionalities into larger molecular frameworks has opened new avenues for creating advanced materials with tailored properties.
In academic research, 3-(Bromomethyl)-1-methoxyhexane has been employed to study reaction mechanisms and develop new synthetic strategies. Its participation in cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, underscores its versatility as a synthetic intermediate. These reactions are pivotal in constructing complex organic molecules with precise structural motifs.
The pharmaceutical industry has taken note of these developments, integrating 3-(Bromomethyl)-1-methoxyhexane into high-throughput screening (HTS) campaigns to identify lead compounds for further optimization. Its structural features allow for rapid diversification of molecular libraries, expediting the discovery process. Additionally, its stability under various reaction conditions makes it a reliable choice for industrial-scale synthesis.
The safety profile of 3-(Bromomethyl)-1-methoxyhexane is another critical aspect that merits attention. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE).
Economic considerations also play a role in the adoption of 3-(Bromomethyl)-1-methoxyhexane as an industrial intermediate. The cost-effectiveness of its synthesis and scalability make it an attractive option for pharmaceutical companies seeking cost-efficient solutions without compromising on quality. As demand grows, efforts are being made to optimize production processes further.
The future prospects for 3-(Bromomethyl)-1-methoxyhexane are promising, with ongoing research exploring novel applications in areas such as gene therapy and nanomedicine. Its ability to modify molecular structures at a fundamental level positions it as a key player in next-generation therapeutics. Collaborative efforts between academia and industry are likely to drive innovation and expand its utility across multiple domains.
In conclusion, 3-(Bromomethyl)-1-methoxyhexane stands out as a pivotal compound in synthetic chemistry due to its unique structural attributes and broad applicability. Its role in pharmaceutical development continues to evolve, supported by advancements in synthetic methodologies and an increasing recognition of its potential. As research progresses, this compound will undoubtedly remain at the forefront of chemical innovation.
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